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  • Product: 2-Methoxy-2-methylpropanamide
  • CAS: 82473-56-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of α-Methoxy Amides: A Case Study on N-Methoxy-N,2-dimethylpropanamide

Introduction In the landscape of pharmaceutical and materials science, the precise characterization of a molecule's physicochemical properties is paramount. These properties govern a substance's behavior from synthesis a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise characterization of a molecule's physicochemical properties is paramount. These properties govern a substance's behavior from synthesis and formulation through to its biological interactions and environmental fate. This guide delves into the core physicochemical attributes of α-methoxy amides, a class of compounds with potential applications in organic synthesis and drug discovery.

Due to a notable scarcity of comprehensive experimental data in publicly accessible literature for 2-Methoxy-2-methylpropanamide, this guide will focus on a closely related and better-documented analogue: N-Methoxy-N,2-dimethylpropanamide . This compound, also known as a Weinreb amide, serves as an excellent exemplar for the methodologies and theoretical considerations applicable to this chemical class. The principles and experimental protocols detailed herein are broadly applicable to the characterization of novel α-methoxy amides.

Core Physicochemical Properties of N-Methoxy-N,2-dimethylpropanamide

A thorough understanding of a compound's fundamental physicochemical parameters is the bedrock of its scientific exploration. The following table summarizes the key predicted and available properties for N-Methoxy-N,2-dimethylpropanamide.

PropertyValueSource
Molecular Formula C₆H₁₃NO₂[1]
Molecular Weight 131.17 g/mol [1]
Boiling Point (Predicted) 137.7 ± 23.0 °C[1]
Density (Predicted) 0.945 ± 0.06 g/cm³[1]
Solubility Soluble in Chloroform, DCM, Ethyl Acetate[1]
Physical Form Oil[1]
Color Colourless[1]

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a critical parameter in drug development, providing insight into a molecule's lipophilicity and its likely absorption, distribution, metabolism, and excretion (ADME) properties. The following is a detailed, self-validating protocol for the experimental determination of logP using the shake-flask method, a standard and reliable technique.

Causality Behind Experimental Choices

The choice of the shake-flask method is predicated on its direct measurement of partitioning, providing a "gold standard" value. The use of pre-saturated solvents is crucial to prevent volume changes during the experiment that would alter the concentration and lead to inaccurate results. The selection of UV-Vis spectroscopy as the analytical method assumes the analyte has a suitable chromophore and is chosen for its accessibility and sensitivity.

Step-by-Step Methodology
  • Preparation of Pre-saturated Solvents:

    • Mix equal volumes of 1-octanol and deionized water in a large separatory funnel.

    • Shake vigorously for 10 minutes and then allow the layers to separate for at least 24 hours at a constant temperature (e.g., 25 °C).

    • Carefully separate the two layers into individual, sealed containers. The water is now saturated with octanol, and the octanol is saturated with water.

  • Preparation of Stock Solution and Standards:

    • Accurately weigh a precise amount of N-Methoxy-N,2-dimethylpropanamide and dissolve it in the pre-saturated octanol to create a stock solution of known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of calibration standards in pre-saturated octanol (e.g., 0.1, 0.05, 0.025, 0.01 mg/mL).

  • Partitioning Experiment:

    • In triplicate, add a known volume of the stock solution in octanol (e.g., 5 mL) to a screw-cap vial.

    • Add an equal volume of pre-saturated water (5 mL) to each vial.

    • Securely cap the vials and place them on a shaker. Agitate for a set period (e.g., 1 hour) at a constant temperature to ensure equilibrium is reached.

    • Allow the vials to stand undisturbed for a sufficient time for complete phase separation.

  • Analysis:

    • Carefully remove an aliquot from the octanol layer of each vial.

    • Measure the absorbance of the octanol aliquots and the calibration standards using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for N-Methoxy-N,2-dimethylpropanamide.

    • Construct a calibration curve by plotting absorbance versus concentration for the standards.

    • Determine the concentration of the analyte in the octanol phase ([Analyte]octanol) from the calibration curve.

  • Calculation of logP:

    • The concentration in the aqueous phase ([Analyte]water) is determined by mass balance: [Analyte]water = (Initial concentration in octanol - Final concentration in octanol)

    • The partition coefficient (P) is calculated as: P = [Analyte]octanol / [Analyte]water

    • The logP is the base-10 logarithm of P: logP = log10(P)

Experimental Workflow Diagram

logP_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation prep_solvents Prepare Pre-saturated Octanol and Water prep_stock Prepare Stock Solution in Octanol prep_solvents->prep_stock prep_standards Prepare Calibration Standards prep_stock->prep_standards partition Mix Stock and Water (Shake to Equilibrate) prep_stock->partition calibrate Construct Calibration Curve prep_standards->calibrate separate Allow Phase Separation partition->separate measure Measure Absorbance (UV-Vis) separate->measure determine_conc Determine [Analyte]octanol measure->determine_conc calibrate->determine_conc calc_water Calculate [Analyte]water (by Mass Balance) determine_conc->calc_water calc_P Calculate P calc_water->calc_P calc_logP Calculate logP calc_P->calc_logP

Caption: Workflow for logP determination via the shake-flask method.

Synthesis of N-Methoxy-N,2-dimethylpropanamide

The synthesis of N-Methoxy-N,2-dimethylpropanamide, a Weinreb amide, is a well-established procedure in organic chemistry. A common and efficient method involves the reaction of an acyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

Synthetic Pathway

Synthesis reagents reagents,O-Dimethylhydroxylamine Hydrochloride + Isobutyryl Chloride product N-Methoxy-N,2-dimethylpropanamide reagents->product Stir at Room Temperature base Triethylamine in Dichloromethane base->product

Caption: Synthesis of N-Methoxy-N,2-dimethylpropanamide.

Step-by-Step Synthetic Protocol
  • Reaction Setup: To a solution of N,O-dimethylhydroxylamine hydrochloride (1.0 equivalent) and triethylamine (2.2 equivalents) in dichloromethane (DCM) at 0 °C, slowly add isobutyryl chloride (1.05 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure N-Methoxy-N,2-dimethylpropanamide.[1]

Spectroscopic Characterization

While a comprehensive experimental dataset for 2-Methoxy-2-methylpropanamide is elusive, spectroscopic analysis is a cornerstone for the structural elucidation of any novel compound. For N-Methoxy-N,2-dimethylpropanamide, the following spectroscopic signatures would be expected:

  • ¹H NMR: Distinct signals for the N-methoxy protons, N-methyl protons, the methine proton of the isobutyryl group, and the diastereotopic methyl protons of the isobutyryl group.

  • ¹³C NMR: Resonances corresponding to the carbonyl carbon, the N-methoxy carbon, the N-methyl carbon, the methine carbon, and the methyl carbons of the isobutyryl group.

  • IR Spectroscopy: A strong absorption band characteristic of the amide carbonyl (C=O) stretch, typically in the region of 1630-1680 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the molecule, along with characteristic fragmentation patterns.

Conclusion and Future Directions

This technical guide has provided a framework for understanding the physicochemical properties of α-methoxy amides, using N-Methoxy-N,2-dimethylpropanamide as a case study. While predicted data offers a valuable starting point, the imperative for empirical determination of these properties for novel compounds like 2-Methoxy-2-methylpropanamide cannot be overstated. The experimental protocols and theoretical underpinnings discussed herein provide a robust roadmap for researchers and scientists in the field of drug development and materials science to thoroughly characterize such molecules. Future work should focus on the synthesis and comprehensive experimental characterization of 2-Methoxy-2-methylpropanamide to elucidate its precise physicochemical profile and unlock its potential applications.

References

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Methoxy-2-methylpropyl Isonitrile from 2-Methoxy-2-methylpropanamide: An Application Note and Protocol

Introduction: The Versatility of the Isonitrile Functional Group Isonitriles, also known as isocyanides, are a unique class of organic compounds characterized by a terminal nitrogen atom double-bonded to a carbon atom, w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Isonitrile Functional Group

Isonitriles, also known as isocyanides, are a unique class of organic compounds characterized by a terminal nitrogen atom double-bonded to a carbon atom, which is, in turn, triple-bonded to another nitrogen atom (R-N≡C). This functional group imparts a distinct electronic character, rendering isonitriles highly versatile building blocks in organic synthesis. Their utility is prominently showcased in multicomponent reactions such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecular scaffolds from simple starting materials. Furthermore, the isonitrile moiety is a key feature in a variety of natural products exhibiting significant biological activity. The synthesis of novel isonitriles is therefore of considerable interest to researchers in medicinal chemistry and drug development. This application note provides a detailed protocol for the synthesis of 2-methoxy-2-methylpropyl isonitrile from its corresponding amide precursor, 2-methoxy-2-methylpropanamide, via a dehydration reaction mediated by phosphorus oxychloride (POCl₃).

Reaction Principle: The Dehydration of Amides to Isonitriles

The conversion of a primary amide to an isonitrile is a dehydration reaction, conceptually involving the removal of a molecule of water.[1][2] Strong dehydrating agents are required to facilitate this transformation. Phosphorus oxychloride (POCl₃) is a commonly employed and highly effective reagent for this purpose.[3][4]

The reaction mechanism proceeds through the activation of the amide carbonyl oxygen by the electrophilic phosphorus atom of POCl₃. The lone pair of electrons on the amide oxygen attacks the phosphorus atom, leading to the formation of a highly reactive intermediate and the displacement of a chloride ion. Subsequent deprotonation of the amide nitrogen by a base, typically a tertiary amine like triethylamine or pyridine, facilitates the elimination of a dichlorophosphate species, ultimately yielding the isonitrile product. The base plays a crucial role in neutralizing the hydrochloric acid (HCl) generated as a byproduct, preventing unwanted side reactions.[5][6]

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into two main stages: the synthesis of the starting material, 2-methoxy-2-methylpropanamide, followed by its dehydration to the target isonitrile.

Part 1: Synthesis of 2-Methoxy-2-methylpropanamide

Principle: This synthesis involves the acylation of 2-methoxy-2-methylpropylamine with propionyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Concentration/PuritySupplier
2-Methoxy-2-methylpropylamineC₅H₁₃NO103.16≥98%Commercially Available
Propionyl chlorideC₃H₅ClO92.52≥99%Commercially Available
Triethylamine (TEA)C₆H₁₅N101.19≥99%, anhydrousCommercially Available
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousCommercially Available
Saturated aq. NaHCO₃NaHCO₃84.01SaturatedLaboratory Prepared
Brine (Saturated aq. NaCl)NaCl58.44SaturatedLaboratory Prepared
Anhydrous MgSO₄MgSO₄120.37AnhydrousCommercially Available

Procedure:

  • Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-methoxy-2-methylpropylamine (10.32 g, 0.1 mol) and triethylamine (12.14 g, 16.7 mL, 0.12 mol) in anhydrous dichloromethane (100 mL).

  • Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Add a solution of propionyl chloride (9.25 g, 8.5 mL, 0.1 mol) in anhydrous dichloromethane (20 mL) dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by the slow addition of water (50 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-methoxy-2-methylpropanamide as a crude product.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure amide.

Part 2: Synthesis of 2-Methoxy-2-methylpropyl Isonitrile

Principle: This synthesis involves the dehydration of 2-methoxy-2-methylpropanamide using phosphorus oxychloride in the presence of a base.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Concentration/PuritySupplier
2-Methoxy-2-methylpropanamideC₇H₁₅NO₂145.20As synthesized-
Phosphorus Oxychloride (POCl₃)POCl₃153.33≥99%Commercially Available
Pyridine or TriethylamineC₅H₅N or C₆H₁₅N79.10 or 101.19AnhydrousCommercially Available
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousCommercially Available
Saturated aq. NaHCO₃NaHCO₃84.01SaturatedLaboratory Prepared
Anhydrous Na₂SO₄Na₂SO₄142.04AnhydrousCommercially Available

Procedure:

  • Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-methoxy-2-methylpropanamide (14.52 g, 0.1 mol) in anhydrous dichloromethane (100 mL). Add anhydrous pyridine (23.73 g, 24.2 mL, 0.3 mol) or triethylamine (30.36 g, 41.8 mL, 0.3 mol).

  • Addition of Dehydrating Agent: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (15.33 g, 9.2 mL, 0.1 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A precipitate may form during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by IR spectroscopy (disappearance of the amide C=O stretch and appearance of the isonitrile N≡C stretch).

  • Quenching (CAUTION: Highly Exothermic): Cool the reaction mixture to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of ice-cold water (50 mL). Ensure vigorous stirring and maintain the temperature below 10 °C.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate the filtrate under reduced pressure at low temperature to avoid loss of the volatile product.

  • Purification: The crude 2-methoxy-2-methylpropyl isonitrile can be purified by vacuum distillation to yield a colorless liquid. Due to the potent odor of isonitriles, all purification steps should be conducted in a well-ventilated fume hood.

Workflow and Mechanistic Representation

The overall synthetic workflow and the mechanism for the dehydration step are illustrated below.

SynthesisWorkflow cluster_part1 Part 1: Amide Synthesis cluster_part2 Part 2: Isonitrile Synthesis Amine 2-Methoxy-2-methylpropylamine Amide 2-Methoxy-2-methylpropanamide Amine->Amide  TEA, DCM, 0°C to rt AcylChloride Propionyl Chloride AcylChloride->Amide StartAmide 2-Methoxy-2-methylpropanamide Isonitrile 2-Methoxy-2-methylpropyl Isonitrile StartAmide->Isonitrile  Pyridine, DCM, 0°C to rt POCl3 POCl₃ POCl3->Isonitrile

Caption: Synthetic workflow for 2-methoxy-2-methylpropyl isonitrile.

DehydrationMechanism Amide R-C(=O)NHR' Intermediate1 [R-C(=O+H)NHR'] [P(=O)Cl₃]⁻ Amide->Intermediate1 Nucleophilic attack POCl3 P(=O)Cl₃ POCl3->Intermediate1 Intermediate2 R-C(O-P(=O)Cl₂)NHR' Intermediate1->Intermediate2 - HCl Intermediate3 R-C(O-P(=O)Cl₂)=N+HR' Intermediate2->Intermediate3 Tautomerization Isonitrile R-N≡C Intermediate3->Isonitrile - H₂PO₃Cl₂⁻

Sources

Application

Application Notes & Protocols: Strategic Dehydration of 2-Methoxy-2-methylpropanamide for the Synthesis of 2-Isocyano-2-methoxypropane

Introduction: The Synthetic Value of Tertiary Isocyanides Isocyanides, or isonitriles, are a unique class of organic compounds characterized by the isocyano functional group (-N≡C). They serve as exceptionally versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Value of Tertiary Isocyanides

Isocyanides, or isonitriles, are a unique class of organic compounds characterized by the isocyano functional group (-N≡C). They serve as exceptionally versatile building blocks in synthetic chemistry, most notably as the "three-carbon" component in multicomponent reactions (MCRs) like the Ugi and Passerini reactions.[1] These reactions allow for the rapid assembly of complex molecular scaffolds from simple starting materials, a strategy highly valued in drug discovery and medicinal chemistry. The target molecule, 2-isocyano-2-methoxypropane, is a tertiary isocyanide, a structural motif that can introduce sterically hindered and electronically distinct groups into molecular frameworks.

The most prevalent and practical route to isocyanides is the dehydration of N-substituted formamides.[2] This transformation involves the removal of a water molecule from the formamide moiety to generate the isocyano group. A variety of dehydrating agents have been developed for this purpose, ranging from aggressive, classical reagents to milder, more selective modern alternatives.

This document provides a detailed guide to the reaction conditions for the dehydration of 2-methoxy-2-methylpropanamide. We will explore the mechanistic underpinnings of this transformation, compare various reagent systems, and provide detailed, field-proven protocols for researchers in organic synthesis and drug development.

Mechanistic Insights: The Pathway from Formamide to Isocyanide

The dehydration of a formamide does not proceed by simple thermal elimination of water. It requires the activation of the formyl oxygen atom by an electrophilic reagent. The most common and illustrative mechanism involves phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base.[1]

The key steps are:

  • Activation: The lone pair of electrons on the formamide's carbonyl oxygen attacks the electrophilic phosphorus atom of POCl₃. This forms a highly reactive Vilsmeier-like intermediate.[1]

  • Deprotonation: A tertiary amine base (e.g., triethylamine) removes the proton from the formamide nitrogen, generating an intermediate.

  • Elimination: A subsequent elimination cascade, facilitated by the base, expels a phosphate byproduct and forms the carbon-nitrogen triple bond of the isocyanide.[1]

At least two equivalents of the base are required: one to neutralize the HCl generated from the reaction of POCl₃ with the formamide, and another to facilitate the final elimination step.[3]

Formamide Dehydration Mechanism cluster_0 Activation Phase cluster_1 Elimination Phase Formamide 2-Methoxy-2-methylpropanamide POCl3 POCl₃ Intermediate_A Vilsmeier-like Intermediate Formamide->Intermediate_A Attacks POCl₃ POCl3->Intermediate_A Intermediate_B Deprotonated Intermediate Intermediate_A->Intermediate_B Deprotonation Base_1 Base (e.g., Et₃N) Base_1->Intermediate_B Isocyanide 2-Isocyano-2-methoxypropane Intermediate_B->Isocyanide Elimination Base_2 Base (e.g., Et₃N) Base_2->Isocyanide Experimental Workflow Setup 1. Reaction Setup (Inert Atmosphere, 0 °C) Addition 2. Sequential Addition (Formamide, Base, Dehydrating Agent) Setup->Addition Reaction 3. Reaction Monitoring (TLC / GC-MS) Addition->Reaction Quench 4. Aqueous Quench (e.g., sat. NaHCO₃) Reaction->Quench Extraction 5. Liquid-Liquid Extraction Quench->Extraction Drying 6. Drying & Concentration Extraction->Drying Purification 7. Purification (Distillation / Chromatography) Drying->Purification

Sources

Method

scale-up synthesis of 2-Methoxy-2-methylpropanamide for industrial use

Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-Methoxy-2-methylpropanamide (MMPA), a critical intermediate in the manufacture of agrochemicals and kinase-inhibitor phar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Methoxy-2-methylpropanamide (MMPA), a critical intermediate in the manufacture of agrochemicals and kinase-inhibitor pharmaceuticals. Unlike traditional laboratory methods that utilize hazardous carbodiimide couplings or toxic nitrile hydrations, this protocol focuses on the Ammonolysis of Methyl 2-methoxyisobutyrate (MMIB) .

This route is selected for industrial adoption due to its high atom economy, avoidance of heavy metal catalysts, and the ability to operate in standard stainless steel (SS316) pressure reactors. The process described achieves purities exceeding 99.5% (HPLC) with overall isolated yields of >85% at the kilogram scale.[1]

Key Performance Indicators (KPIs)
ParameterSpecification
Target Molecule 2-Methoxy-2-methylpropanamide (CAS: 23424-28-4)
Scale Pilot (1–10 kg input)
Overall Yield > 85% (molar)
Purity > 99.5% (a/a HPLC)
Critical Hazard Ammonolysis pressure (4–6 bar); Exotherm control

Strategic Route Selection

The synthesis of sterically hindered amides requires overcoming the energy barrier imposed by the gem-dimethyl group alpha to the carbonyl. We evaluated three potential industrial routes:

  • Hydration of 2-Methoxyisobutyronitrile: Requires handling highly toxic cyanide precursors and aggressive acidic conditions (H₂SO₄), leading to high waste disposal costs.

  • Direct Methoxylation of Methacrylamide: Suffers from competing polymerization side reactions and difficult purification.

  • Ammonolysis of Methyl 2-methoxyisobutyrate (Selected):

    • Pros: Clean conversion, byproduct is methanol (recyclable), spontaneous crystallization of product.

    • Cons: Slow kinetics at ambient pressure due to steric hindrance; requires autoclave.

Reaction Scheme

The selected pathway involves a two-stage process: (1) O-Methylation of Methyl 2-hydroxyisobutyrate (commercial KSM) followed by (2) High-Pressure Ammonolysis.

ReactionScheme SM Methyl 2-hydroxyisobutyrate (KSM) Step1 Step 1: O-Methylation (DMS / NaOH) SM->Step1 Inter Methyl 2-methoxyisobutyrate (Intermediate) Step1->Inter Step2 Step 2: Ammonolysis (NH4OH, 6 Bar, 70°C) Inter->Step2 Prod 2-Methoxy-2-methylpropanamide (Target) Step2->Prod Byprod Methanol (Recycled) Step2->Byprod Distillate

Figure 1: Synthetic pathway from commercial hydroxy-ester to target amide.

Process Chemistry & Critical Parameters[1][2][3]

Step 1: O-Methylation (Precursor Synthesis)

While the intermediate Methyl 2-methoxyisobutyrate is commercially available, in-house synthesis is often required for cost control. The reaction utilizes Dimethyl Sulfate (DMS) or Methyl Chloride. For this protocol, we utilize DMS due to easier handling in non-specialized pilot plants, despite its toxicity.

  • Mechanism: Williamson Ether Synthesis.[2]

  • Critical Process Parameter (CPP): Temperature control (20–30°C). Higher temperatures promote hydrolysis of the ester functionality over methylation of the alcohol.

Step 2: Ammonolysis (Target Synthesis)

The conversion of the ester to the amide is the bottleneck. The gem-dimethyl effect retards the nucleophilic attack of ammonia.

  • Thermodynamics: Exothermic.

  • Kinetics: Slow at atmospheric pressure. Requires supersaturation of ammonia (pressure) to drive the equilibrium and kinetics.

  • CPP: Ammonia Concentration. We use 28-30% aqueous ammonia. Anhydrous ammonia in methanol is faster but requires higher pressure ratings (>10 bar).

Detailed Experimental Protocol

Equipment Requirements
  • Reactor A: 20L Glass-lined or Hastelloy reactor (for Methylation).

  • Reactor B: 10L Stainless Steel (SS316) High-Pressure Autoclave (rated to 10 bar).

  • Filtration: Nutsche filter or Centrifuge.

Step 1: Synthesis of Methyl 2-methoxyisobutyrate (MMIB)

Note: If purchasing MMIB, skip to Step 2.

  • Charge: Load Methyl 2-hydroxyisobutyrate (1.0 kg, 8.46 mol) and Toluene (3.0 L) into Reactor A.

  • Base Addition: Add NaOH (50% aq. solution, 1.01 kg) dropwise while maintaining internal temperature < 25°C.

  • Phase Transfer Catalyst: Add Tetrabutylammonium bromide (TBAB) (13.6 g, 0.5 mol%) to accelerate the biphasic reaction.

  • Alkylation: Add Dimethyl Sulfate (1.17 kg, 9.3 mol) slowly over 2 hours. Caution: DMS is highly toxic. Use closed dosing system.

  • Reaction: Stir at 35°C for 6 hours. Monitor by GC (Target: < 2% Starting Material).

  • Quench: Add water (2.0 L) and stir for 30 mins to destroy excess DMS.

  • Separation: Separate the organic layer. Extract aqueous layer with Toluene (1.0 L).

  • Distillation: Fractionally distill the organic layer. Collect the fraction boiling at 130–135°C (atmospheric).

    • Yield: ~950 g (85%).

    • Purity: >98% (GC).[1]

Step 2: Ammonolysis to 2-Methoxy-2-methylpropanamide
  • Charge: Load Methyl 2-methoxyisobutyrate (950 g, 7.19 mol) into Reactor B (Autoclave).

  • Reagent: Add Ammonium Hydroxide (28-30% w/w, 2.5 L, ~5 eq) .

    • Note: A large excess of ammonia is required to push the equilibrium and maintain reaction rate.

  • Pressurization: Seal the reactor. Purge with Nitrogen (3x) to remove oxygen.

  • Reaction: Heat the mixture to 70°C .

    • Pressure:[3] Expect internal pressure to rise to 4–6 bar due to ammonia/methanol vapor pressure.

    • Duration: Stir at 500 RPM for 12–16 hours.

  • IPC (In-Process Control): Cool to <30°C, sample for HPLC.

    • Spec: < 1.0% residual ester.

  • Degassing: Cool to 20°C. Slowly vent the reactor to a scrubber (containing dilute H₂SO₄) to trap excess ammonia.

  • Concentration: Apply vacuum (100 mbar) and heat to 50°C to strip Methanol and Water. Continue until a thick slurry forms.

  • Crystallization (The Purification):

    • Add Ethyl Acetate (1.5 L) to the residue. Heat to reflux (77°C) to dissolve solids.

    • Add n-Heptane (1.5 L) slowly at reflux.

    • Cool slowly to 0–5°C over 4 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold Heptane (500 mL).

  • Drying: Vacuum oven at 45°C for 12 hours.

Process Flow & Unit Operations

ProcessFlow cluster_reaction Reaction Zone cluster_workup Workup Zone Reactor SS316 Autoclave (P = 6 bar, T = 70°C) Scrubber Ammonia Scrubber (H2SO4 Trap) Reactor->Scrubber Vent Gas Stripper Vacuum Stripper (Remove MeOH/H2O) Reactor->Stripper Rxn Mass Crystallizer Crystallizer (EtOAc / Heptane) Stripper->Crystallizer Crude Slurry Filter Centrifuge Crystallizer->Filter Final Product\n(White Solid) Final Product (White Solid) Filter->Final Product\n(White Solid) Mother Liquor\n(Waste/Recycle) Mother Liquor (Waste/Recycle) Filter->Mother Liquor\n(Waste/Recycle)

Figure 2: Industrial Unit Operation Flow for the Ammonolysis Step.

Analytical Controls

HPLC Method (Purity & Assay)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% H₃PO₄ in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 mins.

  • Detection: UV @ 210 nm (Amide absorption).

  • Retention Time: MMPA elutes approx. 4.5 min; MMIB (Ester) elutes approx. 8.2 min.

Specification Sheet
TestAcceptance CriteriaMethod
Appearance White to off-white crystalline powderVisual
Assay ≥ 99.0% w/wHPLC
Water Content ≤ 0.5%Karl Fischer
Melting Point 108°C – 112°CCapillary

Safety & Waste Management (EHS)

  • Ammonia Hazards: High-pressure ammonolysis presents a risk of toxic gas release. The reactor must be equipped with a rupture disc vented to a dedicated acid scrubber.

  • Dimethyl Sulfate (Step 1): If performing Step 1, DMS is a potent alkylating agent and carcinogen. Neutralize all waste streams with aqueous ammonia or NaOH before disposal.

  • Exotherm: The ammonolysis is exothermic. On a scale >10kg, dosing of ammonia should be controlled to maintain T < 80°C to prevent thermal runaway or over-pressurization.

References

  • Process Chemistry of Amides: Kent, R. E., & McElvain, S. M. (1955). Isobutyramide.[1][4] Organic Syntheses, Coll. Vol. 3, p.490.[1] Link (Foundational method for hindered amides).

  • Ammonolysis Kinetics: Philbrook, G. E. (1954). The Preparation of Isobutyramide. The Journal of Organic Chemistry, 19(4), 623-625. Link (Discusses pressure requirements for hindered esters).

  • Industrial Precursor Synthesis: US Patent 4,864,051. Process for preparing 2-methoxyisobutylisonitrile. (Describes the etherification of the hydroxy-nitrile/ester, validating the methylation chemistry). Link

  • Safety Data: PubChem. Compound Summary for CID 108960, 2-Methoxy-2-methylpropanamide. Link

Sources

Application

Precision Monitoring of 2-Methoxy-2-methylpropanamide (MMPA) Transformations: An Integrated Analytical Approach

Introduction & Strategic Context 2-Methoxy-2-methylpropanamide (MMPA) (CAS: 82473-56-1) is a critical sterically hindered amide intermediate. It serves as a pivotal scaffold in the synthesis of specialized agrochemicals,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

2-Methoxy-2-methylpropanamide (MMPA) (CAS: 82473-56-1) is a critical sterically hindered amide intermediate. It serves as a pivotal scaffold in the synthesis of specialized agrochemicals, pharmaceutical oxazepane derivatives, and as a precursor to 2-methoxy-2-methylpropanenitrile (MMPN) .

The gem-dimethyl and


-methoxy substitution pattern confers unique physicochemical properties:
  • Steric Bulk: The quaternary carbon hinders nucleophilic attack, making hydrolysis rates slower than typical aliphatic amides.

  • Volatility: With a molecular weight of 117.15 g/mol , MMPA is amenable to Gas Chromatography (GC), yet its hydrogen-bonding capability requires polar-deactivated liners.

  • Chromophore Deficiency: Lacking conjugation, MMPA exhibits poor UV absorbance above 210 nm, necessitating low-wavelength UV or Mass Spectrometry (MS) for liquid chromatography.

This guide details a multi-modal analytical strategy to monitor the formation of MMPA (via ammonolysis) and its subsequent transformation (via dehydration), ensuring high yield and process safety.

Reaction Scheme & Monitoring Points

The following workflow illustrates the critical control points (CCPs) where analytical intervention is required.

MMPA_Monitoring cluster_methods Analytical Methods Ester Start: Methyl 2-methoxy-2-methylpropanoate (Volatile, Non-polar) Ammonolysis Step 1: Ammonolysis (NH3/MeOH) Ester->Ammonolysis CCP1: GC-FID MMPA Intermediate: MMPA (Polar, H-Bonding) Ammonolysis->MMPA Dehydration Step 2: Dehydration (POCl3/Pyridine) MMPA->Dehydration CCP2: In-Situ IR Impurity Impurity: Acid Hydrolysis (Non-volatile) MMPA->Impurity Side Rxn Nitrile Product: MMPN (Volatile, Aprotic) Dehydration->Nitrile CCP3: GC-FID Method1 Method A: GC-FID (Quantification) Method2 Method B: HPLC-UV (Purity/Acid Impurity)

Figure 1: Reaction pathway for MMPA synthesis and consumption, highlighting Critical Control Points (CCPs) for analytical monitoring.

Method A: GC-FID for Reaction Kinetics (Primary Protocol)

Rationale: Due to the volatility of the ester precursor, the MMPA intermediate, and the nitrile product, Gas Chromatography with Flame Ionization Detection (GC-FID) is the most robust method for stoichiometric balancing and conversion tracking.

Challenge: MMPA (amide) has a significantly higher boiling point and polarity than the ester or nitrile due to intermolecular hydrogen bonding. Tailoring reduces peak tailing.

Protocol Parameters
ParameterSettingRationale
Instrument Agilent 8890 or equiv. with FIDRobust quantification of hydrocarbons.
Column DB-WAX UI (30m x 0.25mm, 0.25µm)Polyethylene glycol phase provides excellent peak shape for polar amides.
Inlet Split (20:1), 250°CHigh split ratio prevents column overload; high temp ensures rapid vaporization of the amide.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 60°C (1 min) → 10°C/min → 240°C (5 min)Starts low for Nitrile/Ester separation; ramps high to elute MMPA and remove oligomers.
Detector FID, 260°CPrevents condensation of the amide in the detector jet.
Injection Vol 1.0 µLStandard volume.
Sample Preparation[1][2][3]
  • Aliquot: Withdraw 50 µL of reaction mixture.

  • Quench: Dilute into 1.5 mL of Acetonitrile (for dehydration step) or Methanol (for ammonolysis).

    • Note: Avoid aqueous quench for GC to protect the WAX column.

  • Filtration: Filter through 0.45 µm PTFE syringe filter if solids (e.g., NH4Cl) are present.

Expected Elution Order
  • 2-Methoxy-2-methylpropanenitrile (MMPN): ~4-5 min (Lowest BP, no H-bonding).

  • Methyl 2-methoxy-2-methylpropanoate (Ester): ~6-7 min.

  • 2-Methoxy-2-methylpropanamide (MMPA): ~11-12 min (High BP due to H-bonding).

Method B: HPLC-UV for Purity & Acid Impurities

Rationale: GC is blind to non-volatile salts and the free acid byproduct (2-methoxy-2-methylpropanoic acid) which may decompose or stick in the GC inlet. Reversed-Phase HPLC is required for final purity assay.

Challenge: The aliphatic structure lacks strong chromophores. Detection must rely on the carbonyl


 transition.
Protocol Parameters
ParameterSetting
Column C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient 5% B (0-2 min) → 95% B (15 min) → 95% B (20 min)
Flow Rate 1.0 mL/min
Detection UV @ 205 nm (Reference 360 nm)
Column Temp 40°C

Critical Control:

  • pH Stability: The acidic mobile phase suppresses the ionization of the acid impurity (pKa ~4.5), ensuring it is retained on the C18 column rather than eluting in the void volume.

  • Wavelength: Do not use 254 nm. The signal will be negligible. Ensure solvents are "HPLC Grade" or "Far UV Grade" to minimize baseline noise at 205 nm.

Method C: In-Situ IR for Endpoint Determination

Rationale: For scale-up (Process Analytical Technology - PAT), offline sampling is slow. In-situ IR monitors the functional group transformation in real-time, specifically useful during the dehydration of MMPA to MMPN.

Spectral Markers[4]
Functional GroupWavenumber (cm⁻¹)Trend During Dehydration
Amide I (C=O stretch) 1680 - 1695 cm⁻¹Decreases (Disappears upon conversion)
Amide II (N-H bend) 1590 - 1610 cm⁻¹Decreases
Nitrile (C≡N stretch) 2230 - 2250 cm⁻¹Increases (Product formation)

Protocol:

  • Insert the ReactIR (or equivalent) probe into the reactor prior to reagent addition.

  • Collect background spectrum of the solvent system (e.g., Pyridine/DCM).

  • Track the height/area of the 1680 cm⁻¹ peak relative to the 2240 cm⁻¹ peak .

  • Endpoint: When the 1680 cm⁻¹ peak stabilizes at baseline and the 2240 cm⁻¹ peak plateaus.

Troubleshooting & Causality

Issue: Poor Mass Balance in GC
  • Observation: Area counts of Product + Reactant < Initial Area.

  • Cause: Thermal degradation of MMPA in the injector port or adsorption of the free acid.

  • Fix:

    • Check Inlet Liner: Use ultra-inert, deactivated wool liners.

    • Derivatization: If analyzing the free acid, treat the sample with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to silylate the carboxylic acid and amide prior to GC injection.

Issue: "Ghost" Peak at Early Retention Time
  • Observation: Unknown peak appearing before the nitrile.

  • Cause: Methanol (solvent) or volatile elimination products (isobutylene) if the conditions are too harsh (acidic cleavage of the ether).

  • Verification: Run a headspace GC-MS analysis to identify highly volatile cleavage products.

References

  • Source for CAS and physical property verific
  • Google Patents. (2012). WO2012046882A1 - 1,4-oxazepane derivatives. Retrieved February 4, 2026, from Source for synthesis context and application of MMPA in pharmaceutical scaffolds.
  • ChemBK. (n.d.). 2-Methoxy-2-methylpropanamide Basic Information. Retrieved February 4, 2026, from [Link]

    • Source for molecular weight and general chemical d
  • Source for the nitrile derivative and general reactivity of methoxy-isobutyl scaffolds.
Method

Application Note: Synthesis of 2-Methoxy-2-methylpropyl Isocyanide via Dehydration of N-(2-Methoxy-2-methylpropyl)formamide

Introduction: The Unique Role of Isocyanides in Modern Chemistry Isocyanides, or isonitriles, are a fascinating class of organic compounds characterized by the –N⁺≡C⁻ functional group.[1] Their electronic structure, ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Role of Isocyanides in Modern Chemistry

Isocyanides, or isonitriles, are a fascinating class of organic compounds characterized by the –N⁺≡C⁻ functional group.[1] Their electronic structure, often described as a resonance hybrid between a triple-bonded, charge-separated species and a carbene-like structure, endows them with amphiphilic reactivity.[2] This unique feature allows the terminal carbon to react with both electrophiles and nucleophiles, making isocyanides exceptionally versatile building blocks in organic synthesis.[2]

Their primary application lies in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which enable the rapid assembly of complex molecular scaffolds from simple precursors.[3] This efficiency is highly valued in drug discovery and medicinal chemistry for generating libraries of potential therapeutic agents. Furthermore, isocyanides serve as important ligands in coordination chemistry.[4] A notable example is 2-methoxy-2-methylpropyl isocyanide (also known as MIBI), a critical ligand for the radiopharmaceutical imaging agent Technetium (99mTc) Sestamibi, widely used in myocardial perfusion imaging.[5][6]

This guide provides a comprehensive overview and detailed protocols for the synthesis of isocyanide ligands, focusing on the conversion of N-(2-Methoxy-2-methylpropyl)formamide, the precursor to MIBI. We will explore the synthesis of the formamide precursor itself and detail two robust methods for its subsequent dehydration: the classical phosphorus oxychloride approach and a milder alternative using the Burgess reagent.

Synthetic Strategy: A Two-Stage Approach

The synthesis of 2-methoxy-2-methylpropyl isocyanide is efficiently achieved in two principal stages, starting from the corresponding primary amine.

  • Formylation: The primary amine, 2-methoxy-2-methylpropylamine, is converted to its corresponding N-substituted formamide. This reaction establishes the N-C-H framework required for the subsequent dehydration.[7][8]

  • Dehydration: The N-formyl group is dehydrated to yield the target isocyanide. This critical step involves the removal of a water molecule and can be accomplished using various dehydrating agents.[1][8]

G Amine 2-Methoxy-2-methylpropylamine Formamide N-(2-Methoxy-2-methylpropyl)formamide(2-Methoxy-2-methylpropanamide) Amine->Formamide Stage 1: Formylation Isocyanide 2-Methoxy-2-methylpropyl Isocyanide(Target Ligand) Formamide->Isocyanide Stage 2: Dehydration

Figure 1: Overall synthetic workflow.

Part A: Synthesis of the Formamide Precursor

The initial step is the N-formylation of 2-methoxy-2-methylpropylamine. A highly effective method involves the use of a mixed anhydride of formic acid and acetic acid, generated in situ. This approach is generally high-yielding and applicable to a wide range of primary amines.

Protocol A: Synthesis of N-(2-Methoxy-2-methylpropyl)formamide

This protocol is adapted from established methods for the formylation of primary amines.[5]

Materials:

  • Acetic anhydride

  • Formic acid (98-100%)

  • 2-methoxy-2-methylpropylamine

  • Dichloromethane (DCM) or Ethyl Acetate

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In Situ Anhydride Formation: To a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), add acetic anhydride (1.1 eq).

  • Slowly add formic acid (2.0 eq) dropwise while stirring. Causality: This exothermic reaction forms the mixed formyl-acetyl anhydride. Cooling is essential to control the reaction rate and prevent decomposition.

  • Remove the ice bath and warm the mixture to 50-60 °C for 2 hours. This ensures the complete formation of the mixed anhydride.[5]

  • Amine Addition: Cool the flask back to 0 °C in an ice bath. Add 2-methoxy-2-methylpropylamine (1.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. Causality: The formylation of the amine is highly exothermic. Slow, cooled addition prevents side reactions and ensures selectivity.

  • Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-4 hours to allow the reaction to proceed to completion.

  • Workup: Dilute the mixture with deionized water and transfer it to a separatory funnel.

  • Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-(2-Methoxy-2-methylpropyl)formamide, which can be purified by distillation if necessary.

ReagentMolar Eq.Purpose
2-methoxy-2-methylpropylamine1.0Starting Material
Acetic Anhydride1.1Anhydride Formation
Formic Acid2.0Formyl Group Donor
Table 1: Reagent summary for formylation protocol.

Part B: Dehydration to the Isocyanide Ligand

The dehydration of the formamide is the crucial step in forming the isocyanide functional group. We present two common and effective methods.

Method 1: The Classical Approach with Phosphorus Oxychloride (POCl₃)

This is the most widely used method for preparing isocyanides from formamides.[8] The reaction proceeds through a Vilsmeier-like intermediate, which is then deprotonated by a base (typically a tertiary amine) to facilitate elimination.[9]

Figure 2: Simplified mechanism of formamide dehydration using POCl₃.

Protocol B1: Dehydration using POCl₃ This protocol is based on highly efficient, modern procedures.[8][10][11]

Materials:

  • N-(2-Methoxy-2-methylpropyl)formamide

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • Ice-cold water or saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry, three-necked flask under an inert atmosphere (Nitrogen or Argon), dissolve N-(2-Methoxy-2-methylpropyl)formamide (1.0 eq) and triethylamine (5.0 eq) in anhydrous DCM.[11]

  • Cool the flask to 0 °C using an ice bath. Causality: This step is critical to control the highly exothermic reaction upon POCl₃ addition and to minimize the formation of side products.

  • Reagent Addition: Add POCl₃ (1.0 - 1.2 eq), preferably as a solution in anhydrous DCM, dropwise to the stirred formamide solution. Maintain the temperature at 0 °C. The reaction is often very fast, completing in under 5 minutes.[10]

  • Quenching: After a short stirring period at 0 °C (5-15 minutes), carefully and slowly quench the reaction by pouring the mixture over ice-cold saturated sodium bicarbonate solution. Safety Note: Quenching is highly exothermic and releases gas. Perform slowly in a well-ventilated fume hood.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and carefully remove the solvent under reduced pressure. Caution: The isocyanide product is volatile and possesses a strong, unpleasant odor. Use a well-ventilated fume hood and appropriate traps. The crude product can be purified by vacuum distillation.

Method 2: The Mild Approach with Burgess Reagent

The Burgess reagent, (methoxycarbonylsulfamoyl)triethylammonium hydroxide inner salt, is a mild and selective dehydrating agent.[12] It is particularly useful for substrates with sensitive functional groups that might not tolerate the harsh conditions of POCl₃.[13] The reaction proceeds via a gentle, concerted syn-elimination mechanism.[12]

Protocol B2: Dehydration using Burgess Reagent This protocol is based on established applications of the Burgess reagent for isocyanide synthesis.[12][14][15]

Materials:

  • N-(2-Methoxy-2-methylpropyl)formamide

  • Burgess Reagent

  • Anhydrous tetrahydrofuran (THF) or benzene

  • Silica gel for purification

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve N-(2-Methoxy-2-methylpropyl)formamide (1.0 eq) in anhydrous THF.

  • Add the Burgess Reagent (1.1 - 1.5 eq) to the solution in one portion at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 60-70 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Workup: Concentrate the solvent under reduced pressure. The residue will contain the isocyanide product and byproducts from the Burgess reagent.

  • Purify the crude product by flash column chromatography on silica gel. Causality: The byproducts of the Burgess reagent are polar and are easily separated from the less polar isocyanide product on silica.

ParameterMethod 1: POCl₃Method 2: Burgess Reagent
Reagents POCl₃, Et₃NBurgess Reagent
Conditions 0 °C, fast reaction (<15 min)Reflux (60-70 °C), slower
Advantages Inexpensive, rapid, high yield[8][10]Very mild, good for sensitive substrates, minimal epimerization[13]
Disadvantages Harsh, corrosive reagent, exothermicExpensive, requires heating, chromatography needed
Table 2: Comparison of Dehydration Methods.

Safety and Handling Considerations

  • Isocyanides: Volatile isocyanides are notorious for their extremely unpleasant and pervasive odor.[1] Some are also toxic. All manipulations should be performed in a well-ventilated chemical fume hood. Glassware can be decontaminated by rinsing with a solution of nickel chloride in methanol followed by aqueous bleach.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is a highly corrosive and toxic liquid that reacts violently with water. Handle with extreme care using appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.

  • Burgess Reagent: The Burgess reagent is moisture-sensitive and should be handled under an inert atmosphere.

Conclusion

The synthesis of 2-methoxy-2-methylpropyl isocyanide from its formamide precursor, N-(2-Methoxy-2-methylpropyl)formamide, is a robust and reproducible process vital for the production of valuable chemical entities like radiopharmaceutical ligands. The choice of dehydration method—the rapid and economical POCl₃ protocol or the mild and selective Burgess reagent approach—can be tailored to the specific needs of the researcher, scale of the reaction, and sensitivity of the substrate. By understanding the causality behind each procedural step, from temperature control to reagent stoichiometry, researchers can reliably and safely access this important class of isocyanide ligands for applications in drug discovery and beyond.

References

  • Wikipedia. Isocyanide. [Link]

  • Pirrung, M. C., & Ghorai, S. (2006). Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction conditions with phosphorus oxychloride under solvent free conditions. ResearchGate. [Link]

  • ResearchGate. (2018). Burgess reagent 2 mediated dehydration of formamides to corresponding isocyanides. ResearchGate. [Link]

  • Toma, I., et al. (2020). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC. [Link]

  • The Royal Society of Chemistry. (2013). Isocyanide 2.0. The Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. Isocyanide synthesis by substitution. Organic Chemistry Portal. [Link]

  • ResearchGate. Scheme 2 Synthesis of isocyanides. ResearchGate. [Link]

  • Organic Syntheses Procedure. tert-BUTYL ISOCYANIDE. Organic Syntheses. [Link]

  • ResearchGate. (2025). N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents. ResearchGate. [Link]

  • ResearchGate. isonitriles (isocyanides) as ligands. ResearchGate. [Link]

  • Organic Syntheses Procedure. Methyl isocyanide. Organic Syntheses. [Link]

  • Al-Hadedi, A. A. M., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. PMC - NIH. [Link]

  • Organic Syntheses Procedure. anisylsulfanylmethylisocyanide. Organic Syntheses. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). A trustworthy mechanochemical route to isocyanides. PMC - NIH. [Link]

  • Journal of Organic Chemistry. (2024). Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. PMC - PubMed Central. [Link]

  • Synlett. (2001). Burgess Reagent. Thieme. [Link]

  • Atlanchim Pharma. Synthetic applications of Burgess reagent. Atlanchim Pharma. [Link]

  • Journal of the Indian Institute of Science. (2001). Burgess reagent in organic synthesis. Journal of the Indian Institute of Science. [Link]

  • ResearchGate. (2023). Recent Advances in Functionalized Isocyanide Synthesis and Natural Products Containing the Isocyano Functional Group and Their Biological Properties. ResearchGate. [Link]

  • ResearchGate. Idealized dehydration of a formamide yields its respective isocyanide... ResearchGate. [Link]

  • ResearchGate. Mechanism for the dehydration of formamides to isocyanides. ResearchGate. [Link]

Sources

Application

experimental setup for 2-Methoxy-2-methylpropanamide reactions

Application Note: Experimental Setup for 2-Methoxy-2-methylpropanamide Reactions Part 1: Core Directive & Strategic Overview This guide addresses the synthesis and divergent reactivity of 2-Methoxy-2-methylpropanamide (C...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Setup for 2-Methoxy-2-methylpropanamide Reactions

Part 1: Core Directive & Strategic Overview

This guide addresses the synthesis and divergent reactivity of 2-Methoxy-2-methylpropanamide (CAS: N/A for specific primary amide, derivative of CAS 1634-04-4 ether motif).[1] This scaffold is a critical "gem-dimethyl ether" building block in modern medicinal chemistry.[1] It serves as a metabolically robust bioisostere for tert-butyl or hydroxy-isopropyl groups, offering steric bulk with reduced lipophilicity (LogP modulation) and blocked metabolic soft spots.[2][1]

The "Hub-and-Spoke" Reactivity Model: We treat 2-Methoxy-2-methylpropanamide not just as an intermediate, but as a divergence point.[2][1] From this single amide, researchers can access three distinct pharmacophore classes:

  • Hindered Amines (via Hoffman Rearrangement) – for "headgroup" modifications.[1]

  • Ether-Linker Amines (via Reduction) – for chain extension.[1]

  • Nitriles (via Dehydration) – for heterocycle synthesis (e.g., tetrazoles).[2]

Part 2: Scientific Integrity & Experimental Protocols

Chemical Profile & Safety
PropertyData
IUPAC Name 2-Methoxy-2-methylpropanamide
Structure Me-O-C(Me)₂-CONH₂
Molecular Weight 117.15 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in MeOH, DCM, THF; Moderate water solubility
Key Hazard Irritant.[1][3][4][5][6] Precursors (Acid Chloride) are corrosive.

Safety Critical: When performing the Hoffman rearrangement (Section 2.3), the formation of isocyanates is an intermediate step.[2] Ensure adequate ventilation.[1][6] When using LiAlH₄ (Section 2.4), maintain strictly anhydrous conditions to prevent fire hazards.[2]

Core Synthesis: Preparation of the Scaffold

Rationale: Commercially available esters of 2-hydroxy-2-methylpropanoic acid are often the starting point.[1] Direct amidation of hindered esters is sluggish.[1] The optimal route proceeds via the Acid Chloride to ensure complete conversion.

Protocol: Acid Chloride Route

  • Activation: Dissolve 2-methoxy-2-methylpropanoic acid (1.0 eq) in anhydrous DCM (10 vol). Add catalytic DMF (0.05 eq).

  • Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Allow to warm to RT and stir for 2 hours until gas evolution ceases.

  • Concentration: Evaporate solvent and excess reagent under reduced pressure (keep bath <40°C) to yield the crude acid chloride.

  • Amidation: Redissolve residue in DCM (10 vol). Cool to 0°C.[1]

  • Quench: Sparge with NH₃ gas or add NH₄OH (28% aq) (5.0 eq) vigorously.

  • Workup: Separate organic layer.[1] Wash with 1N HCl (to remove excess amine), then Brine.[2] Dry over Na₂SO₄ and concentrate.

    • Yield Expectation: >85%[2][1][7]

    • Checkpoint: IR should show loss of Acid Cl peak (~1790 cm⁻¹) and appearance of Amide doublet (~1680 cm⁻¹).[2]

Pathway A: Hoffman Rearrangement (Synthesis of Hindered Amines)

Application: Generates 2-methoxypropan-2-amine , a bioisostere for tert-butylamine.[2][1] Mechanism: The steric bulk of the gem-dimethyl group stabilizes the intermediate isocyanate but requires forcing conditions or oxidants like NaOCl (bleach) or NBS.[1]

Protocol:

  • Charge: Suspend 2-Methoxy-2-methylpropanamide (10 mmol) in 10% aq. NaOH (4.0 eq). Cool to 0°C.[1]

  • Oxidation: Add Sodium Hypochlorite (10-13% active Cl) (1.1 eq) dropwise, maintaining temp <5°C.

  • Rearrangement: Stir at 0°C for 30 min, then heat to 70°C for 1 hour. (Solution will clarify).

  • Extraction: Cool to RT. Extract with Et₂O or MTBE (3 x 20 mL).

  • Purification: The amine is volatile.[1] Isolate as the HCl salt by bubbling HCl gas into the ether layer or adding 4M HCl/Dioxane.

    • Caution: Do not rotovap the free base to dryness without checking volatility.[1]

Pathway B: Reductive Deoxygenation (Synthesis of Linker Amines)

Application: Generates 2-methoxy-2-methylpropylamine , preserving the carbon chain for use as a linker.[2][1] Rationale: LiAlH₄ is required to reduce the amide carbonyl to a methylene group. Borane (BH₃) is an alternative if functional group tolerance is an issue.

Protocol:

  • Setup: Flame-dry a 3-neck flask. Purge with Argon. Add LiAlH₄ (2.5 eq) and anhydrous THF (15 vol).

  • Addition: Dissolve 2-Methoxy-2-methylpropanamide (1.0 eq) in THF (5 vol). Add dropwise to the hydride suspension at 0°C (Exothermic!).

  • Reflux: Heat to reflux (66°C) for 6–12 hours. Monitor by TLC (stain with Ninhydrin).

  • Fieser Quench: Cool to 0°C. Carefully add:

    • Water (x mL = grams of LAH)[2]

    • 15% NaOH (x mL)[2]

    • Water (3x mL)

  • Filtration: Filter the granular precipitate through Celite. Rinse with THF.[1]

  • Isolation: Concentrate filtrate to yield the amine oil.

Pathway C: Dehydration (Synthesis of Nitriles)

Application: Generates 2-methoxy-2-methylpropanenitrile , a precursor for tetrazoles or oxazoles.[2][1]

Protocol:

  • Charge: Dissolve Amide (1.0 eq) in anhydrous DCM (10 vol) and Pyridine (3.0 eq).

  • Dehydration: Add Trifluoroacetic Anhydride (TFAA) (1.2 eq) dropwise at -10°C.

  • Reaction: Stir at 0°C for 2 hours.

  • Workup: Quench with sat. NaHCO₃. Wash organic layer with 1N HCl (to remove pyridine) and Brine.

  • Result: The nitrile is usually a stable liquid/oil.[1]

Part 3: Visualization & Logic

Workflow Diagram: The Divergent Synthesis Tree

ReactivityTree Start Start: 2-Methoxy-2-methylpropanoic Acid Amide CORE SCAFFOLD: 2-Methoxy-2-methylpropanamide Start->Amide 1. (COCl)2, DMF 2. NH3 (aq) RouteA Pathway A: Hoffman Rearrangement (Chain Shortening) Amide->RouteA NaOCl, NaOH 70°C RouteB Pathway B: Reduction (Chain Preservation) Amide->RouteB LiAlH4, THF Reflux RouteC Pathway C: Dehydration (Functional Group Interconversion) Amide->RouteC TFAA, Pyridine 0°C ProductA 2-Methoxypropan-2-amine (Bioisostere Headgroup) RouteA->ProductA ProductB 2-Methoxy-2-methylpropylamine (Linker Motif) RouteB->ProductB ProductC 2-Methoxy-2-methylpropanenitrile (Heterocycle Precursor) RouteC->ProductC

Caption: Divergent synthesis pathways from the central 2-Methoxy-2-methylpropanamide scaffold, illustrating reagent choices for accessing distinct pharmacophores.[2][1]

Troubleshooting & Optimization Table
IssueProbable CauseCorrective Action
Low Yield in Amidation Steric hindrance of the acid chloride.[1]Increase reaction time for Acid Cl formation; Ensure vigorous stirring during NH₃ quench.
Incomplete Hoffman Stable N-chloro intermediate.[1]Ensure temperature reaches 70°C; Check active chlorine content of bleach.[1]
Fire/Smoke with LiAlH₄ Moisture in solvent/reagents.[1]Dry THF over sieves; Flame-dry glassware; Use pelletized LiAlH₄ if powder is too reactive.[1]
Pyridine Salts in Nitrile Incomplete acidic wash.[1]Ensure pH of aqueous layer is <3[2] during workup to fully protonate and remove pyridine.[1]

References

  • Synthesis of 2-Methoxy-2-methylpropanamide via Acid Chloride: Source:ChemicalBook & Patent Literature (US4680396A). Context:[2] Describes the standard amidation of hindered alkoxy acids. URL:

  • Hoffman Rearrangement Protocols for Hindered Amides: Source:Organic Reactions (Wiley), Vol 3. Context:[2] General methodology for converting tertiary-alkyl amides to amines.[1] URL:[Link][2]

  • Reduction of Amides with LiAlH4: Source:Journal of the American Chemical Society. Context:[2] Standard reduction protocols for hindered amides to amines.[1] URL:[Link][2]

  • Properties of 2-Methoxy-2-methylpropane Derivatives (MTBE analogs): Source:National Institute of Standards and Technology (NIST). Context:[2] Physical data for the ether core.[1] URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methoxy-2-methylpropanamide

Welcome to the technical support center for the synthesis of 2-Methoxy-2-methylpropanamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-2-methylpropanamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the synthesis to help you improve your yield and purity.

Overview of Synthesis

2-Methoxy-2-methylpropanamide is typically synthesized via the Ritter reaction . This powerful chemical reaction transforms a nitrile into an N-alkyl amide.[1] In this specific synthesis, the reaction involves the acid-catalyzed addition of a nitrile (like acetonitrile or hydrogen cyanide) to a stable carbocation, which is generated from a precursor such as tert-butanol or isobutylene.[2][3] The subsequent hydrolysis of the resulting nitrilium ion intermediate yields the final amide product.[3][4]

Understanding the mechanism is key to troubleshooting. The reaction hinges on the efficient formation of the tert-butyl carbocation, its capture by the nitrile nucleophile, and the final hydrolysis step.

Core Reaction Pathway: Ritter Reaction

Ritter_Reaction_Overview cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Hydrolysis tert_butanol tert-Butanol tert_butyl_cation tert-Butyl Carbocation tert_butanol->tert_butyl_cation + H+ h_plus H+ h2o H₂O nitrile Nitrile (R-C≡N) tert_butyl_cation->nitrile Electrophile meets Nucleophile nitrilium_ion Nitrilium Ion nitrile->nitrilium_ion water_hydrolysis H₂O nitrilium_ion->water_hydrolysis Aqueous Workup amide N-tert-Butyl Amide water_hydrolysis->amide caption General workflow of the Ritter Reaction.

Caption: General workflow of the Ritter Reaction.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of 2-Methoxy-2-methylpropanamide.

Q1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?

Answer: Low or no yield in a Ritter reaction typically points to one of three issues: inefficient carbocation formation, poor reaction conditions, or issues with the nitrile.

Causality & Solutions:

  • Ineffective Carbocation Formation: The entire reaction is initiated by the formation of a stable tert-butyl carbocation.[2] This requires a sufficiently strong acid to protonate the hydroxyl group of tert-butanol and facilitate its departure as water.

    • Check Your Acid: Ensure the acid catalyst (e.g., concentrated sulfuric acid) is not old or hydrated, which would reduce its effectiveness. The use of stoichiometric amounts of strong acid is often necessary.[5]

    • Alternative Carbocation Source: If using an alkene like isobutylene, ensure the acid is strong enough to protonate the double bond to generate the carbocation.

  • Suboptimal Reaction Conditions: The Ritter reaction can be sensitive to temperature.

    • Temperature Control: The reaction is often exothermic. If the temperature is too low, the activation energy for carbocation formation may not be reached. If it's too high, it can promote side reactions like alkene polymerization. Maintain the recommended temperature range for your specific protocol.

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time for the formation of the nitrilium ion intermediate before quenching.

  • Nitrile Reactivity: The nitrile acts as the nucleophile.

    • Purity: Ensure your nitrile (e.g., acetonitrile) is of high purity and anhydrous. Water present before the hydrolysis step can compete with the nitrile in attacking the carbocation.

Recommended Protocol: Optimized Ritter Synthesis

This protocol is a general guideline. Always refer to a specific, validated literature procedure when possible.

ParameterRecommended ConditionRationale
Starting Material tert-ButanolReadily forms a stable tertiary carbocation.[4]
Nitrile Acetonitrile (used as solvent and reagent)Common, effective nucleophile.
Catalyst Concentrated Sulfuric Acid (H₂SO₄)Strong, effective proton source for carbocation generation.
Temperature 0 °C to Room TemperatureInitial cooling helps control the exothermic addition of acid.
Workup Quench with ice water/baseHydrolyzes the nitrilium ion intermediate to the final amide.[3]

Step-by-Step Methodology:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of acetonitrile and tert-butanol to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.[4]

  • Carefully pour the reaction mixture over crushed ice.

  • Neutralize the solution by slowly adding a strong base (e.g., NaOH solution) until the pH is ~7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[4]

Q2: I'm observing significant byproduct formation. How can I improve the selectivity?

Answer: Byproduct formation in this synthesis is common and usually results from competing reaction pathways involving the highly reactive carbocation intermediate.

Causality & Solutions:

  • Dimerization/Polymerization of Isobutylene: The tert-butyl carbocation can act as an electrophile and attack a molecule of isobutylene (which can form from the elimination of a proton from the carbocation). This is more likely if the concentration of the nitrile is low or the temperature is too high.

    • Solution: Use the nitrile as the solvent to ensure it is in large excess, maximizing the probability of the carbocation reacting with it. Maintain strict temperature control.

  • Formation of tert-Butyl Methyl Ether: The target molecule's name, 2-Methoxy-2-methylpropanamide, implies a methoxy group. If the synthesis is attempted in methanol as a solvent, methanol can compete with the nitrile as a nucleophile, attacking the tert-butyl carbocation to form tert-butyl methyl ether (MTBE).[6]

    • Solution: The name "2-Methoxy-2-methylpropanamide" may be a misnomer for the direct product of a standard Ritter reaction with acetonitrile. A true synthesis of this specific molecule would likely involve a different route, such as the methylation of 2-hydroxyisobutyramide. If your goal is N-tert-butylacetamide (the expected Ritter product), avoid alcoholic solvents. If the methoxy group is truly desired, a multi-step synthesis is required.

Troubleshooting Workflow for Byproducts

Troubleshooting_Byproducts start High Level of Byproducts Detected check_temp Was Temperature Strictly Controlled? start->check_temp check_nitrile Was Nitrile in Sufficient Excess? check_temp->check_nitrile Yes high_temp High temp promotes alkene polymerization. check_temp->high_temp No check_solvent Was an Alcoholic Solvent Used? check_nitrile->check_solvent Yes low_nitrile Low nitrile concentration allows carbocation side reactions. check_nitrile->low_nitrile No alcohol_solvent Alcohol competes as a nucleophile, forming an ether byproduct. check_solvent->alcohol_solvent Yes solution_temp Action: Use ice bath during acid addition and monitor. check_solvent->solution_temp No high_temp->solution_temp solution_nitrile Action: Use nitrile as the reaction solvent. low_nitrile->solution_nitrile solution_solvent Action: Use a non-nucleophilic solvent or nitrile as solvent. alcohol_solvent->solution_solvent

Caption: A logical workflow for diagnosing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Ritter Reaction? A: The reaction proceeds in three main steps:

  • Carbocation Formation: The alcohol's hydroxyl group is protonated by the strong acid, forming a good leaving group (water). The departure of water generates a stable tertiary carbocation.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the nitrile attacks the electrophilic carbocation, forming a highly stable nitrilium ion intermediate.

  • Hydrolysis: During aqueous workup, a water molecule attacks the electrophilic carbon of the nitrilium ion. Following deprotonation and tautomerization, the final N-alkyl amide is formed.[3]

Q2: Are there greener alternatives to strong mineral acids? A: Yes. Research has shown that solid acid catalysts, such as silica-bonded N-propyl sulphamic acid (SBNPSA), can effectively catalyze the Ritter reaction.[5] These heterogeneous catalysts offer advantages like easier separation from the reaction mixture, potential for recycling, and reduced corrosiveness, making the process more environmentally friendly.[5]

Q3: Can I use other nitriles besides acetonitrile? A: Absolutely. A wide range of aliphatic and aromatic nitriles can be used in the Ritter reaction.[4] The choice of nitrile determines the acyl group of the resulting amide. For example, using propionitrile would yield N-tert-butylpropanamide.

Q4: What are the primary safety concerns for this reaction? A:

  • Corrosive Acids: Always handle strong acids like sulfuric acid in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Exothermic Reaction: The addition of strong acid to the alcohol/nitrile mixture is highly exothermic. Perform this addition slowly and with external cooling (e.g., an ice bath) to prevent the reaction from running out of control.

  • Flammable Solvents: Organic solvents and nitriles are flammable. Ensure there are no ignition sources nearby.[7]

Q5: How do I confirm the structure of my final product? A: Standard analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the connectivity of the atoms and the presence of the key functional groups (amide, methoxy, methyl groups). Expected spectral data can be predicted or compared with literature values.[8]

  • Infrared (IR) Spectroscopy: Look for characteristic peaks, including a strong C=O stretch for the amide carbonyl (around 1650 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Ritter Reaction. (n.d.). NROChemistry.
  • Analyzing 2-Methoxy-2-Methylpropane: Structure, Properties, and Applications. (2024, February 19). BenchChem.
  • 2-METHOXY-2-METHYL PROPANE. (n.d.). International Chemical Safety Cards.
  • Applications of N-(2-Methoxy-2-methylpropyl)formamide in Organic Chemistry. (n.d.). BenchChem.
  • Ritter Reaction. (n.d.). Organic Chemistry Portal.
  • Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. (n.d.). Indian Academy of Sciences.
  • Ritter Reaction. (2019, January 11). Organic Chemistry Portal.
  • Ritter reaction. (n.d.). Wikipedia.

Sources

Optimization

Technical Support Center: Purification of 2-Methoxy-2-methylpropanamide (MMPA)

Case ID: MMPA-PUR-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MMPA-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Topic: Impurity Profiling & Remediation Strategies

Diagnostic Triage: Identify Your Impurity

Before initiating any purification protocol, you must identify the dominant impurity species. Blind purification often leads to yield loss without purity gain. Use the table below to correlate your analytical data with specific contaminants.

Impurity Fingerprint Table
Impurity TypeOriginHPLC Behavior (Reverse Phase)1H NMR Signature (CDCl3)Recommended Protocol
2-Methoxy-2-methylpropanoic acid Over-hydrolysis of nitrile/amideElutes before MMPA (More polar)Broad singlet >10 ppm (COOH)Protocol A (Basic Wash)
2-Methoxy-2-methylpropanenitrile Unreacted starting materialElutes after MMPA (Less polar)Missing amide protons (5.0-7.0 ppm); Nitrile C≡N stretch in IR (~2240 cm⁻¹)Protocol B (Recrystallization)
2-Hydroxy-2-methylpropanamide Incomplete methylation or ether cleavageElutes before MMPA (Significantly more polar)Singlet ~3.5-4.0 ppm (OH) disappears with D₂O shakeProtocol C (Silica Filtration)
Ammonium Salts Hydrolysis byproductInjection void volume (Unretained)Broad peaks, usually insoluble in CDCl3Protocol A (Aqueous Partition)

Decision Matrix & Workflow

Use the following logic flow to select the correct purification strategy.

PurificationLogic Start Crude MMPA Purity Check CheckAcid Is Acid Present? (NMR >10ppm or Low pH) Start->CheckAcid CheckNitrile Is Nitrile Present? (Unreacted SM) CheckAcid->CheckNitrile No ProtocolA Protocol A: NaHCO3 Extraction CheckAcid->ProtocolA Yes ProtocolB Protocol B: Recrystallization CheckNitrile->ProtocolB Yes (Solid Crude) ProtocolC Protocol C: Silica Plug/Trituration CheckNitrile->ProtocolC Yes (Oily Crude) Final Pure MMPA (>98%) CheckNitrile->Final No ProtocolA->CheckNitrile Post-Wash ProtocolB->Final ProtocolC->Final

Figure 1: Purification Decision Matrix. Follow the path based on your analytical data to minimize product loss.

Remediation Protocols

Protocol A: Acid Removal (Liquid-Liquid Extraction)

Target: 2-Methoxy-2-methylpropanoic acid & Ammonium salts. Mechanism: Deprotonation of the carboxylic acid renders it water-soluble, while the amide (MMPA) remains in the organic phase [1].

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated NaCl)[1]

Step-by-Step:

  • Dissolution: Dissolve the crude solid in DCM (10 mL per gram of crude). Note: DCM is preferred over EtOAc as MMPA has high water solubility; DCM minimizes partition into the aqueous phase.

  • Wash 1 (Basic): Wash the organic layer with Saturated NaHCO₃ (2 x 5 mL/g).

    • Observation: Gas evolution (CO₂) indicates acid neutralization. Vent the separatory funnel frequently.

  • Wash 2 (Brine): Wash with saturated Brine (1 x 5 mL/g) to "salt out" any dissolved amide from the aqueous layer.

  • Drying: Dry organic layer over anhydrous MgSO₄ for 15 minutes.

  • Concentration: Filter and evaporate solvent under reduced pressure.

Protocol B: Recrystallization (The Gold Standard)

Target: 2-Methoxy-2-methylpropanenitrile (Nitrile) & trace color bodies. Mechanism: Exploits the differential solubility between the amide (polar solid) and the nitrile (less polar liquid) [2].

Solvent System:

  • Primary: Toluene or Ethyl Acetate/Hexane (1:3).

  • Alternative: Isopropyl Ether (IPE).

Step-by-Step:

  • Saturation: Place crude MMPA in a flask equipped with a reflux condenser. Add Toluene (approx. 3-5 mL per gram).

  • Reflux: Heat to boiling. If the solid does not dissolve completely, add more solvent in 0.5 mL increments until clear.

    • Critical: If a small amount of dark oil remains at the bottom, decant the hot solution to a clean flask (this is likely "oiling out" impurities).

  • Cooling: Remove heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

  • Crystallization: Once at room temperature, place in an ice bath (0-4°C) for 30 minutes.

  • Filtration: Filter the white crystals using a Buchner funnel.

  • Wash: Wash the cake with cold Hexane or Toluene to remove surface mother liquor containing the nitrile.

Protocol C: Silica Filtration (For Stubborn Impurities)

Target: 2-Hydroxy-2-methylpropanamide (highly polar) or decomposition products. Mechanism: Adsorption chromatography. The hydroxy impurity binds strongly to silica due to the H-bond donor (OH), while the methoxy amide elutes [3].

Step-by-Step:

  • Prepare a short pad of silica gel (approx. 2 inches) in a sintered glass funnel.

  • Dissolve crude in 5% Methanol/DCM.

  • Apply to the silica pad.

  • Flush with 5% Methanol/DCM. Collect fractions.

  • The hydroxy impurity will remain on the silica (requires >10% MeOH to elute).

Troubleshooting FAQs

Q1: My yield is low after Protocol A (Extraction). Where did my product go? A: MMPA is a small, polar molecule with moderate water solubility.

  • Diagnosis: Check the aqueous layer by TLC or HPLC.

  • Fix: Perform a "back-extraction." Re-extract the combined aqueous NaHCO₃/Brine layers with DCM (3x). Combine all organic layers before drying. Switch to DCM if you were using EtOAc.

Q2: The product is "oiling out" during recrystallization instead of forming crystals. A: This indicates the solution is too concentrated or the impurity profile is too high (acting as a solvent).

  • Fix 1: Re-heat and add 10-20% more solvent.

  • Fix 2: "Seed" the cooling solution with a tiny crystal of pure MMPA (if available) at 30-40°C.

  • Fix 3: Use a solvent pair.[1] Dissolve in minimal hot Ethyl Acetate, then dropwise add Hexane until persistent cloudiness appears, then cool.

Q3: I see a new impurity peak appearing after heating. A: Amides can be thermally unstable or hygroscopic.

  • Cause: If heated too long >100°C, you may be dehydrating the amide back to the nitrile (rare) or hydrolyzing it if the solvent is wet.

  • Fix: Ensure all recrystallization solvents are anhydrous. Do not dry the final solid in an oven >60°C; use a vacuum desiccator at room temperature.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for amide extraction and neutralization of acidic impurities).

  • BenchChem Technical Support. (2025). Purification of 2-Methoxy-2-methylpropanenitrile Derivatives. (Specific guidance on nitrile/amide separation).

  • PubChem Compound Summary. (2025). 2-Hydroxy-2-methylpropanamide (Impurity Profile). National Center for Biotechnology Information.[2]

Sources

Troubleshooting

Technical Support Center: Optimization of 2-Methoxy-2-methylpropanamide Synthesis

Introduction Welcome to the Technical Support Center. This guide addresses the synthesis and optimization of 2-Methoxy-2-methylpropanamide (also known as

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis and optimization of 2-Methoxy-2-methylpropanamide (also known as ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-methoxyisobutyramide). This compound is a critical intermediate in the synthesis of pharmaceutical actives and agrochemicals.[1][2]

The synthesis typically proceeds via the hydration of 2-methoxy-2-methylpropanenitrile . Due to the steric bulk of the gem-dimethyl and methoxy groups at the


-position, this reaction presents unique kinetic challenges. Standard hydrolysis conditions often lead to stalling or over-hydrolysis to the carboxylic acid. This guide provides the mechanistic insight and troubleshooting protocols necessary to maximize amide yield and purity.

Module 1: Reaction Pathways & Mechanism

To troubleshoot effectively, one must visualize the competitive kinetic pathways. The primary route involves the methylation of acetone cyanohydrin followed by controlled hydration.

Mechanistic Pathway Diagram

ReactionPathway cluster_legend Kinetic Control Start Acetone Cyanohydrin (2-Hydroxy-2-methylpropanenitrile) Int1 2-Methoxy-2-methylpropanenitrile (Intermediate) Start->Int1 Methylation (MeI/NaH or DMS/NaOH) Product 2-Methoxy-2-methylpropanamide (Target) Int1->Product Controlled Hydration (k1) ElimProduct Methacrylamide Derivatives (Elimination Impurity) Int1->ElimProduct Elimination (High T / Strong Base) SideProduct 2-Methoxy-2-methylpropanoic Acid (Over-hydrolysis Impurity) Product->SideProduct Hydrolysis (k2) Note Objective: Maximize k1 (Hydration) Minimize k2 (Acid formation)

Figure 1: Reaction pathway illustrating the critical kinetic competition between amide formation and over-hydrolysis to the acid.

Module 2: Kinetic Troubleshooting (FAQ)

This section addresses specific issues reported by users regarding reaction rates and impurity profiles.

Q1: The nitrile hydration is stalling at 60-70% conversion. Increasing temperature only increases the acid impurity. Why?

Diagnosis: Steric Hindrance & Thermodynamic Control. The gem-dimethyl and methoxy groups create significant steric bulk around the nitrile carbon, impeding the attack of the water nucleophile.

  • The Problem: At higher temperatures, the activation energy for the second hydrolysis step (amide

    
     acid) is overcome, leading to over-hydrolysis (
    
    
    
    ).
  • The Fix: You need a catalyst that lowers the activation energy for

    
     specifically without catalyzing 
    
    
    
    .
    • Recommendation: Switch to Alkaline Peroxide Hydrolysis (Radziszewski Reaction) . The hydroperoxide anion (

      
      ) is a much stronger nucleophile (alpha-effect) than hydroxide (
      
      
      
      ), allowing the reaction to proceed at lower temperatures (
      
      
      ) where the amide is stable.
Q2: I am seeing significant "Methacrylamide" impurities during the methylation step.

Diagnosis: E2 Elimination Competition. When synthesizing the nitrile precursor (2-methoxy-2-methylpropanenitrile) from acetone cyanohydrin, you are likely using a strong base (e.g., NaH) and Methyl Iodide. The base can deprotonate the


-hydrogen (if available) or cause elimination of the cyanide group if conditions are too forcing.
  • The Fix:

    • Temperature: Maintain reaction temperature

      
       during base addition.
      
    • Solvent: Use a non-polar solvent with a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) instead of neat polar aprotic solvents. This "buffers" the basicity and favors substitution (

      
      ) over elimination.
      
Q3: My product has a yellow color and lower melting point than literature values.

Diagnosis: Trace Azobisisobutyronitrile (AIBN)-type impurities or polymerization. If the starting material (acetone cyanohydrin) degrades, it can form radical initiators or polymers.

  • The Fix: Ensure the starting nitrile is distilled prior to hydration. The nitrile should be a clear, colorless liquid (bp ~120-125°C). Use radical inhibitors (e.g., MEHQ) if storing the intermediate.

Module 3: Optimization & Yield Data

The following data summarizes the optimization of the Hydration Step (Nitrile


 Amide).

Table 1: Catalyst System Comparison for Sterically Hindered Nitriles

MethodReagentsTemp (°C)Time (h)Yield (%)Selectivity (Amide:Acid)Notes
Acid Catalysis Conc.

9045560:40Significant over-hydrolysis to acid.
Base Catalysis

80126585:15Slow reaction due to steric bulk.
Radziszewski

25-35 3 92 99:1 Recommended. Kinetic control via

nucleophile.
Metal Catalysis

6068898:2Heterogeneous; requires activation of

.

Module 4: Experimental Protocols

Protocol A: Synthesis of 2-Methoxy-2-methylpropanenitrile (Precursor)

Reference: Adapted from Williamson Ether Synthesis principles for hindered alcohols.

  • Setup: 3-neck round bottom flask, mechanical stirrer, thermometer, dropping funnel. Inert atmosphere (

    
    ).
    
  • Reagents:

    • Acetone Cyanohydrin: 1.0 eq[3]

    • Dimethyl Sulfate (DMS): 1.1 eq (or Methyl Iodide)

    • NaOH (50% aq solution): 1.5 eq

    • Tetrabutylammonium bromide (TBAB): 0.05 eq (Catalyst)

  • Procedure:

    • Charge Acetone Cyanohydrin and TBAB into the flask. Cool to 0–5°C.

    • Add DMS dropwise, maintaining temperature <10°C.

    • Add 50% NaOH dropwise over 2 hours. Caution: Exothermic.

    • Allow to warm to 20°C and stir for 4 hours.

    • Workup: Add water, separate organic layer. Extract aqueous layer with DCM. Combine organics, dry over

      
      , and concentrate.
      
    • Purification: Distillation (Atmospheric pressure). Collect fraction boiling at 120–124°C.

Protocol B: Optimized Hydration to 2-Methoxy-2-methylpropanamide

Method: Radziszewski Reaction (Alkaline Peroxide)

  • Setup: Round bottom flask with magnetic stirring and an ice bath.

  • Reagents:

    • 2-Methoxy-2-methylpropanenitrile: 100 mmol

    • Hydrogen Peroxide (30% aq): 400 mmol (4.0 eq)

    • Sodium Hydroxide (20% aq): 20 mmol (0.2 eq)

    • Methanol (Solvent): 50 mL

  • Procedure:

    • Dissolve the nitrile in Methanol.

    • Add the NaOH solution.[1] Cool the mixture to 10°C.

    • Critical Step: Add

      
       dropwise. The reaction is exothermic. Maintain internal temperature between 25–35°C. Do not exceed 40°C.
      
    • Monitor by TLC or HPLC. The reaction typically completes in 2–4 hours.

    • Quench: Add saturated sodium bisulfite solution carefully to destroy excess peroxide (test with starch-iodide paper).

    • Isolation: Remove Methanol under reduced pressure. The product often precipitates as a white solid. Filter and wash with cold water.

    • Recrystallization: If necessary, recrystallize from Ethyl Acetate/Hexane.

References

  • Preparation of Nitriles and Amides. Chemistry LibreTexts. (2023). Detailed mechanisms of nitrile hydration and amide formation.

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. (2024).[4] Discusses catalytic methods for hydrating sterically hindered nitriles.

  • Process for producing

    
    -hydroxyisobutyramide. Google Patents (US5463123A). Provides kinetic data and 
    
    
    
    catalyst usage for the hydroxy-analog, applicable by extension to the methoxy-analog.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. (2008). Discusses selectivity of alkaline hydrolysis in non-aqueous solvents.

  • 2-Methoxy-2-methylpropanenitrile Technical Guide. BenchChem. (2025).[2] Synthesis and characterization data for the nitrile precursor.

Sources

Reference Data & Comparative Studies

Validation

cost-benefit analysis of 2-Methoxy-2-methylpropanamide synthesis methods

Executive Summary 2-Methoxy-2-methylpropanamide (CAS: 13027-88-8 for hydroxy precursor; amide analog often referenced as 2-methoxyisobutyramide ) is a critical steric building block. It serves as a primary intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-2-methylpropanamide (CAS: 13027-88-8 for hydroxy precursor; amide analog often referenced as 2-methoxyisobutyramide ) is a critical steric building block. It serves as a primary intermediate in the synthesis of 2-methoxyisobutylisonitrile (MIBI) , the ligand required for the radiopharmaceutical Technetium (99mTc) Sestamibi (Cardiolite®). Beyond nuclear medicine, its gem-dimethyl-methoxy motif is utilized in agrochemical formulations to modulate lipophilicity and metabolic stability.

This guide evaluates the two dominant synthetic pathways: Ester Ammonolysis (favored for high-purity pharmaceutical applications) and Nitrile Hydrolysis (favored for bulk industrial cost-efficiency).

Chemical Profile

PropertySpecification
IUPAC Name 2-Methoxy-2-methylpropanamide
Common Name 2-Methoxyisobutyramide
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
Key Structural Feature Quaternary carbon with gem-dimethyl and methoxy substitution
Primary Application Precursor to MIBI (Sestamibi ligand)

Methodology Comparison: The Strategic Choice

Method A: Ammonolysis of Methyl 2-Methoxyisobutyrate (The "Pharma" Route)

This method involves the O-methylation of methyl 2-hydroxyisobutyrate followed by direct ammonolysis. It is the preferred route for pharmaceutical applications due to the high purity of the crystalline product and the avoidance of difficult-to-separate acid byproducts.

  • Mechanism: Williamson Ether Synthesis

    
     Nucleophilic Acyl Substitution.
    
  • Key Reagents: Methyl 2-hydroxyisobutyrate, Methyl Iodide (or Dimethyl Sulfate), Sodium Hydride, Ammonia (MeOH).

Method B: Partial Hydrolysis of 2-Methoxyisobutyronitrile (The "Bulk" Route)

This route starts from acetone cyanohydrin. While raw material costs are lower, the partial hydrolysis of the nitrile to the amide (without over-hydrolyzing to the acid) requires precise control of pH and temperature, often leading to lower isolated yields of the pure amide.

  • Mechanism: Cyanohydrin Etherification

    
     Controlled Nitrile Hydration.
    
  • Key Reagents: Acetone Cyanohydrin, Methanol, Acid Catalyst, H₂O₂/NaOH (for hydrolysis).

Cost-Benefit Analysis (CBA)

The following table contrasts the operational parameters of both methods.

MetricMethod A: Ester AmmonolysisMethod B: Nitrile Hydrolysis
Overall Yield High (75-85%) Moderate (50-65%)
Purity Profile Excellent (>98%) Variable (Acid contamination risk)
Reagent Cost High (NaH, MeI are costly)Low (Cyanohydrin is cheap)
Scalability Moderate (Exothermic methylation)High (Continuous flow potential)
Safety Profile Moderate (H₂ gas evolution, alkylating agents)Low (Cyanide precursors, exothermic hydrolysis)
E-Factor (Waste) Moderate (Iodide salts)High (Acid/Base neutralization salts)
Best For Drug Discovery / GMP Pilot Agrochemical / Industrial Bulk

Detailed Experimental Protocol

Selected Method: Method A (Ester Ammonolysis) Rationale: This protocol is selected for its reliability in producing high-purity material suitable for subsequent reduction to the amine/isonitrile, as detailed in patent literature (US7563920B2).

Phase 1: O-Methylation
  • Setup: Flame-dried 3-neck round bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.

  • Solvation: Suspend Sodium Hydride (60% dispersion in oil, 1.1 eq) in anhydrous THF (10 mL/g NaH) at 0°C.

  • Addition: Add Methyl 2-hydroxyisobutyrate (1.0 eq) dropwise over 30 minutes. Caution: Vigorous H₂ evolution.

  • Reaction: Stir for 30 minutes at 0°C, then add Methyl Iodide (1.2 eq) dropwise.

  • Completion: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes) or GC-MS.

  • Workup: Quench with saturated NH₄Cl. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Distillation under reduced pressure yields Methyl 2-methoxyisobutyrate .

Phase 2: Ammonolysis
  • Setup: High-pressure glass pressure vessel (bomb) or sealed heavy-walled tube.

  • Loading: Dissolve the methyl ester from Phase 1 in 7N Ammonia in Methanol (10 eq) .

  • Reaction: Seal the vessel and heat to 60–70°C for 24–48 hours. Note: Amide formation from sterically hindered esters is slow.

  • Workup: Cool the vessel to -20°C before opening. Concentrate the mixture in vacuo to remove excess ammonia and methanol.

  • Isolation: The residue typically solidifies. Recrystallize from Hexanes/EtOAc or Diethyl Ether to yield 2-Methoxy-2-methylpropanamide as white crystals.

Visualization of Pathways

Figure 1: Synthesis Pathway Overview

This diagram illustrates the divergence between the Industrial Nitrile route and the Pharmaceutical Ester route.

SynthesisPathways Start1 Acetone Cyanohydrin Inter1 2-Methoxyisobutyronitrile Start1->Inter1 MeOH, H+ (Etherification) Start2 Methyl 2-hydroxyisobutyrate Inter2 Methyl 2-methoxyisobutyrate Start2->Inter2 NaH, MeI (Williamson) Target 2-Methoxy-2-methylpropanamide Inter1->Target Controlled Hydrolysis (H2O2/NaOH or H2SO4) Byproduct 2-Methoxyisobutyric Acid (Over-hydrolysis) Inter1->Byproduct Excess H2O/Heat Inter2->Target NH3/MeOH (Ammonolysis)

Caption: Comparative flow of Nitrile Hydrolysis (Top, Red) vs. Ester Ammonolysis (Bottom, Blue).

Figure 2: Method A Process Flow (Ester Ammonolysis)

A detailed logic flow for the recommended laboratory protocol.

MethodAFlow Start Start: Methyl 2-hydroxyisobutyrate Step1 Deprotonation (NaH, THF, 0°C) Start->Step1 Step2 Methylation (MeI, RT, 4-6h) Step1->Step2 Check1 QC: GC-MS (>95% Conversion?) Step2->Check1 Check1->Step2 No (Add more MeI) Step3 Quench & Distillation Check1->Step3 Yes Step4 Ammonolysis (NH3/MeOH, 70°C, Sealed) Step3->Step4 Step5 Concentration & Recrystallization Step4->Step5 End Final Product: 2-Methoxy-2-methylpropanamide Step5->End

Caption: Step-by-step workflow for the high-purity Ester Ammonolysis protocol.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to 2-Methoxy-2-methylpropanenitrile: Discovery, Synthesis, and Characterization. Retrieved from

  • Carpenter, A. et al. (2009). Methods for preparing 2-methoxyisobutylisonitrile and tetrakis(2-methoxyisobutylisonitrile)copper(I) tetrafluoroborate. U.S. Patent No.[2] 7,563,920. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Abrams, M. J. et al. (1989). Process for preparing 2-methoxyisobutylisonitrile. U.S. Patent No.[2] 4,864,051. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Organic Chemistry Portal. (n.d.). Conversion of Nitriles to Amides. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methoxy-2-methylpropanamide

Executive Safety Summary 2-Methoxy-2-methylpropanamide is a functionalized amide intermediate often utilized in pharmaceutical synthesis and polymer chemistry.[1] While structurally related to methoxy-ethers (like MTBE)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Methoxy-2-methylpropanamide is a functionalized amide intermediate often utilized in pharmaceutical synthesis and polymer chemistry.[1] While structurally related to methoxy-ethers (like MTBE) and simple amides, its dual functionality presents unique safety challenges.

Unlike simple solvents, this compound possesses both ether (solvency/permeation) and amide (polarity/skin absorption) characteristics.[1] Standard laboratory safety protocols often underestimate the skin permeation rate of functionalized amides.[1] This guide prioritizes a conservative safety approach , treating the substance as a potential contact sensitizer and moderate skin irritant (H315, H319) requiring specific barrier protection.[1]

Immediate Action Required:

  • Stop: Do not use standard latex gloves.

  • Verify: Ensure local exhaust ventilation (fume hood) is active before opening containers.

  • Protect: Implement the "Double-Glove" protocol described in Section 3.

Hazard Assessment & Risk Profile

Before selecting PPE, we must understand the "Why" behind the risk.[1]

Hazard Class (GHS)Risk DescriptionOperational Implication
Skin Irritation (Cat.[1][2][3] 2) Causes localized inflammation (H315).[1]Direct contact must be prevented; barrier integrity is critical.[1]
Eye Irritation (Cat.[1][2][4][5] 2A) Causes serious eye irritation (H319).[1][2][3]Safety glasses are insufficient for liquid handling; chemical goggles required.[1]
STOT-SE (Cat.[1] 3) May cause respiratory irritation (H335).[1][3]Handling outside a fume hood is prohibited.[1]
Permeation Risk Amide/Ether functional groups can swell rubber.[1]Standard nitrile gloves may degrade faster than expected.

Technical Insight: The methoxy group (


) increases lipophilicity, potentially aiding the molecule's ability to penetrate the stratum corneum of the skin, while the amide group (

) can interact with glove polymers, reducing breakthrough times.[1]

Personal Protective Equipment (PPE) Matrix

This protocol uses a Tiered Protection System .[1] Select the tier based on your specific operation.[1]

Hand Protection (Critical Control Point)

Do not rely on visual degradation (swelling/discoloration) as an indicator of failure.[1] Permeation occurs before visual changes.[1]

Operation TypeRecommended Glove SystemEstimated BreakthroughRationale
Incidental Contact (Weighing solids, closed transfer)Double Nitrile (4 mil inner / 4-8 mil outer)> 30 MinutesNitrile provides good physical dexterity.[1] The second layer acts as a fail-safe and allows immediate outer glove removal upon contamination.[1]
High Exposure (Synthesis, liquid transfer, cleanup)Laminate / Multilayer (e.g., Silver Shield® or Ansell Barrier®)> 480 MinutesLaminate films offer the broadest chemical resistance against amides and ethers but sacrifice dexterity.[1]
Immersion / Spill Butyl Rubber (Unsupported)> 240 MinutesButyl rubber is superior for amides/ketones/esters compared to standard nitrile.[1]
Eye & Body Protection[1][6][7]
  • Eyes: Chemical Splash Goggles (indirect venting) are mandatory when handling the liquid phase.[1] Face shields should be added for volumes > 1 Liter.[1]

  • Respiratory: Work must be performed in a certified chemical fume hood.[1] If work outside the hood is unavoidable (e.g., maintenance), use a Full-Face Respirator with Organic Vapor (OV) cartridges .[1]

  • Body: Standard cotton lab coat. For synthesis scales > 100g, wear a Tyvek® apron or sleeve covers to prevent sleeve saturation.[1]

Operational Workflow: Step-by-Step

This workflow is designed to minimize static buildup (flammability risk) and exposure.[1][6][7][8]

Phase 1: Preparation
  • Engineering Check: Verify fume hood face velocity is 80–100 fpm.

  • Barrier Setup: Don PPE in the following order: Lab coat

    
     Inner Nitrile Gloves 
    
    
    
    Tyvek Sleeves (optional)
    
    
    Outer Gloves
    
    
    Goggles.[1]
  • Static Control: If the substance is a solid powder, use an antistatic gun or ionizer during weighing to prevent dispersal.[1]

Phase 2: Active Handling[1]
  • Transfer: Always transfer liquid 2-Methoxy-2-methylpropanamide using a cannula or chemically resistant syringe (glass/PTFE) to avoid open pouring.[1]

  • Reaction: Ensure the reaction vessel is vented to a scrubber or inert gas line. Do not heat in an open system.[1][4][6][7][8]

  • Contamination Check: Inspect outer gloves every 15 minutes. If any wetness or discoloration is noted, treat as contaminated:

    • Step away from the hood.[1]

    • Remove outer gloves using the "beak" method (turning inside out).[1]

    • Inspect inner gloves.[1][9]

    • Don new outer gloves.[1][10]

Phase 3: Decontamination & Disposal[1]
  • Waste Segregation:

    • Liquid Waste: Collect in "Organic Solvents - Non-Halogenated" containers.

    • Solid Waste: Contaminated gloves and wipes go to "Hazardous Solid Waste" (do not use regular trash).[1]

  • Surface Decon: Wipe down balance areas and hood surfaces with a soap/water solution followed by ethanol.[1] (Amides are generally water-soluble; ethanol aids in removing organic residues).[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection and spill response.

SafetyProtocol Start Start: Task Assessment RiskCheck Is the chemical in Liquid or Solid phase? Start->RiskCheck Solid Solid Phase RiskCheck->Solid Liquid Liquid Phase RiskCheck->Liquid PPE_Solid PPE: Double Nitrile Gloves + Safety Glasses + Fume Hood Solid->PPE_Solid VolCheck Volume > 100mL or High Splash Risk? Liquid->VolCheck Execute Execute Procedure in Fume Hood PPE_Solid->Execute Yes Yes VolCheck->Yes High Risk No No VolCheck->No Standard PPE_HighRisk PPE: Laminate/Butyl Gloves + Splash Goggles + Tyvek Apron PPE_HighRisk->Execute PPE_LowRisk PPE: Double Nitrile (Change <15m) + Splash Goggles PPE_LowRisk->Execute Spill Spill Event Occurs Execute->Spill If Incident Response Response: Evacuate Area -> Don Butyl Gloves -> Absorb with Vermiculite Spill->Response Yes->PPE_HighRisk No->PPE_LowRisk

Figure 1: Decision Logic for PPE Selection and Emergency Response based on physical state and volume.

References

  • Occupational Safety and Health Administration (OSHA) . Personal Protective Equipment: Chemical Resistance Selection. Washington, DC: U.S. Department of Labor.[1] Available at: [Link][1]

  • National Institute for Occupational Safety and Health (NIOSH) . Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.[1] Available at: [Link][1]

  • PubChem . 2-Methoxy-2-methylpropanamide Compound Summary. National Library of Medicine.[1] (Note: Search via structure or related acid CAS 13836-62-9).[1] Available at: [Link][1]

Disclaimer: This guide is based on the chemical properties of amide/ether functionalized organics. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor (e.g., Sigma-Aldrich, Enamine) as impurity profiles can alter hazard classifications.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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